4-Trimethylsilylbutanoic acid 4-Trimethylsilylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 2345-40-6
VCID: VC8413175
InChI: InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)
SMILES: C[Si](C)(C)CCCC(=O)O
Molecular Formula: C7H16O2Si
Molecular Weight: 160.29 g/mol

4-Trimethylsilylbutanoic acid

CAS No.: 2345-40-6

Cat. No.: VC8413175

Molecular Formula: C7H16O2Si

Molecular Weight: 160.29 g/mol

* For research use only. Not for human or veterinary use.

4-Trimethylsilylbutanoic acid - 2345-40-6

Specification

CAS No. 2345-40-6
Molecular Formula C7H16O2Si
Molecular Weight 160.29 g/mol
IUPAC Name 4-trimethylsilylbutanoic acid
Standard InChI InChI=1S/C7H16O2Si/c1-10(2,3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)
Standard InChI Key SZCGFQALLUBALV-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCCC(=O)O
Canonical SMILES C[Si](C)(C)CCCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of a four-carbon aliphatic chain terminating in a carboxylic acid group (COOH-\text{COOH}) and a trimethylsilyl (Si(CH3)3-\text{Si}(\text{CH}_3)_3) moiety at the terminal carbon. This configuration introduces steric hindrance and electronic effects that influence its reactivity. The silyl group enhances stability against nucleophilic attack while moderating the acidity of the carboxylic acid compared to unsubstituted butanoic acid .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H16O2Si\text{C}_7\text{H}_{16}\text{O}_2\text{Si}
Molecular Weight160.286 g/mol
Exact Mass160.092 g/mol
LogP2.189
Polar Surface Area37.3 Ų

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A validated route involves the lithiation of 2-(trimethylsilyl)acetic acid followed by alkylation. As detailed in The Journal of Organic Chemistry :

  • Lithiation: Treatment of 2-(trimethylsilyl)acetic acid with nn-butyllithium (nn-BuLi, 2.1 equiv) at −78°C generates a stabilized enolate.

  • Alkylation: Subsequent addition of an alkyl halide (1.05 equiv) at 0°C extends the carbon chain, yielding 4-trimethylsilylbutanoic acid after acidic workup .

Reactivity and Functionalization

Carboxylic Acid Derivatives

The COOH-\text{COOH} group undergoes standard transformations:

  • Esterification: Reacts with alcohols under acid catalysis to form silylated esters.

  • Amide Formation: Couples with amines via carbodiimide-mediated activation.

Silyl Group Reactivity

The SiMe3-\text{SiMe}_3 moiety is susceptible to protodesilylation under acidic or basic conditions, enabling its use as a transient protecting group. For example, treatment with tetra-nn-butylammonium fluoride (TBAF) cleaves the silyl group, regenerating butanoic acid derivatives .

Applications in Organic Synthesis

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